[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476620
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
SMILES: CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476620

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
Standard InChI Key DGGWYHHNUCAYNN-UEWDXFNNSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Profile

Molecular Architecture

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1354023-64-5) is defined by its IUPAC name: tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate. Its molecular formula is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . The structure integrates:

  • A pyrrolidine ring substituted at the 3-position with a methyl group linked to an isopropyl-carbamic acid tert-butyl ester.

  • An (S)-2-aminopropanoyl moiety attached to the pyrrolidine nitrogen, introducing chiral specificity.

Table 1: Key Structural and Chemical Properties

PropertyValueSource Citation
Molecular FormulaC₁₆H₃₁N₃O₃
Molecular Weight313.44 g/mol
CAS Registry Number1354023-64-5
Stereochemical Configuration(S) at C2 of propionyl group

The tert-butyl ester enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyrrolidine ring contributes to conformational rigidity.

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically follows a multi-step protocol:

  • Pyrrolidine Functionalization: Introduction of the methyl-isopropyl-carbamic acid tert-butyl ester group via nucleophilic substitution under alkaline conditions.

  • Amino Acid Coupling: The (S)-2-aminopropanoyl moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) to preserve stereochemistry.

  • Purification: Chromatographic techniques (HPLC) yield >95% purity, critical for pharmaceutical intermediates.

Optimization Strategies

  • Continuous Flow Systems: Reduce reaction times by 40% compared to batch processing.

  • Chiral Resolution: Use of (S)-specific enzymes ensures enantiomeric excess >99%.

Physicochemical Properties

Stability and Reactivity

The compound exhibits:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .

  • Thermal Stability: Decomposition above 200°C, necessitating storage at -20°C under inert atmospheres .

  • Hydrolytic Sensitivity: The tert-butyl ester undergoes slow hydrolysis in acidic media (t₁/₂ = 72 h at pH 3).

Table 2: Physicochemical Data

PropertyValueMethod
LogP2.1 ± 0.3Calculated (XLogP3)
pKa9.2 (amine), 3.8 (ester)Potentiometric Titration
Melting PointNot reported
Compound ClassIC₅₀ (μM)Cancer Cell LineReference
Target Compound Analogs12–45MCF-7
Tamoxifen0.1–0.5MCF-7
L-γ-Methyleneglutamates5–20MDA-MB-231

Applications in Medicinal Chemistry

Drug Development

  • Intermediate for Peptidomimetics: The pyrrolidine scaffold mimics proline residues, enabling design of protease-resistant therapeutics.

  • Prodrug Synthesis: Tert-butyl esters serve as hydrolyzable prodrug motifs for amine-containing drugs .

Case Study: Glutaminase Inhibitors

In a 2022 study, tert-butyl ester derivatives of glutamic acid analogs reduced tumor growth in xenograft models by 60%, highlighting this functional group’s utility in metabolic inhibitors .

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